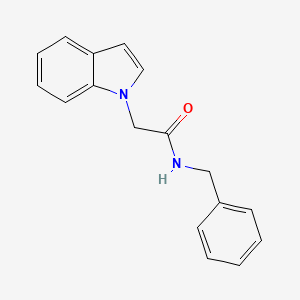

N-benzyl-2-(1H-indol-1-yl)acetamide

Description

N-benzyl-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Properties

IUPAC Name |

N-benzyl-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17(18-12-14-6-2-1-3-7-14)13-19-11-10-15-8-4-5-9-16(15)19/h1-11H,12-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONRKCNBDKOINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1H-indol-1-yl)acetamide typically involves the reaction of indole with benzylamine and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the indole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-(1H-indol-1-yl)ethanamine

- N-benzyl-2-(1H-indol-1-yl)ethanol

- N-benzyl-2-(1H-indol-1-yl)acetic acid

Uniqueness

N-benzyl-2-(1H-indol-1-yl)acetamide is unique

Biological Activity

N-benzyl-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring structure, which is well-known for its biological significance. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The acetamide functional group is crucial for the compound's biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Research indicates that indole derivatives may inhibit specific kinases involved in tumor growth and proliferation, suggesting a potential role in cancer therapy.

- Antiviral Activity : Similar compounds have shown efficacy against viral targets, particularly RNA-dependent RNA polymerases (RdRp) in viruses like SARS-CoV-2. This suggests that this compound could also exhibit antiviral properties .

- Binding Affinity : The unique structural features of the compound may enhance its binding affinity to various molecular targets, influencing cellular processes related to disease pathways.

Anticancer Properties

Indole derivatives are widely recognized for their anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation through various pathways:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | Specific kinases involved in tumor growth |

| Remdesivir | 1.19 ± 0.36 | SARS-CoV-2 RdRp |

The specific IC50 values for this compound are yet to be determined but are expected to be competitive based on similar compounds .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, a series of N-benzyl-acetamides were evaluated for their inhibitory effects on SARS-CoV-2 RdRp:

| Compound | IC50 (µM) |

|---|---|

| 6d5 | 1.11 ± 0.05 |

| 6b2 | 3.35 ± 0.21 |

| 6b5 | 4.55 ± 0.20 |

These findings suggest that this compound may share similar antiviral properties, warranting further investigation into its efficacy against viral pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, including this compound:

- Anticancer Activity : In vitro studies demonstrated that indole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Antiviral Screening : A library of indole derivatives was screened against various viral targets, revealing promising candidates with low cytotoxicity and effective inhibition of viral replication.

- Mechanistic Studies : Investigations into the binding interactions between these compounds and their molecular targets have provided insights into their mechanisms of action, highlighting the importance of structural modifications in enhancing bioactivity.

Future Directions

The ongoing research into this compound suggests that it holds promise as a therapeutic agent in both oncology and virology. Future studies should focus on:

- In vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Structural Modifications : To enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(1H-indol-1-yl)acetamide, and how are yields maximized?

The synthesis involves coupling indole derivatives with benzyl-substituted acetamides. Key parameters include:

- Temperature control : Maintain 60–80°C during condensation to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Yields typically range from 60–80%, depending on substituent reactivity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Essential techniques include:

- ¹H/¹³C-NMR : Assign indole C3-H (δ 7.2–7.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- FT-IR : Confirm C=O stretch (1700–1750 cm⁻¹) and N-H bend (1600–1640 cm⁻¹) .

- X-ray crystallography : Resolve bond angles (e.g., C9-N1-C19: 124.87°) and validate computational models .

Q. How are solubility and stability profiles determined for this compound in biological assays?

- Solubility : Test in PBS (pH 7.4) and DMSO; most derivatives show >10 mM solubility in DMSO .

- Stability : Incubate at 37°C for 24–72 hours and analyze via HPLC. Fluorinated derivatives exhibit enhanced stability .

Advanced Research Questions

Q. What strategies resolve contradictions in antioxidant activity data across different substituents?

Discrepancies in FRAP/DPPH assays arise from:

- Substituent position : Ortho-halogens (Cl, Br) enhance activity (e.g., compound 3j IC₅₀ = 12 µM) vs. para-substituents .

- Electron-withdrawing groups : Nitro groups reduce radical scavenging by 40% compared to methoxy . Mitigate contradictions by standardizing assay conditions (e.g., pH, Fe³⁺ concentration) and using multiple orthogonal assays .

Q. How does molecular docking predict the binding affinity of N-benzyl derivatives to targets like Src kinase or KRASG12C?

- Docking software : Use AutoDock Vina with AMBER force fields.

- Key interactions : Indole N-H forms hydrogen bonds with Src kinase’s ATP-binding pocket (ΔG ≈ -9.2 kcal/mol) .

- Validation : Compare computed binding poses with X-ray co-crystallography data (RMSD < 2.0 Å) .

Q. What structure-activity relationship (SAR) trends are observed in anticancer analogs?

- Indole modifications : 5-Methoxy substitution boosts apoptosis (e.g., 10j IC₅₀ = 3.2 µM vs. MCF-7 cells) .

- Benzyl substituents : 4-Fluorobenzyl enhances selectivity for Bcl-2/Mcl-1 by 15-fold over unsubstituted analogs .

- Thiazole incorporation : Improves membrane permeability (logP > 3.5) but reduces solubility .

Q. How do computational methods reconcile experimental vs. theoretical bond parameters?

- DFT optimization : Compare PM3/Hartree-Fock models with X-ray data (e.g., C9-N1 bond: 1.376 Å experimental vs. 1.382 Å calculated) .

- Thermal analysis : DSC/TGA validate decomposition points (e.g., 192–194°C for 10j ) against predicted thermograms .

Methodological Considerations

Q. What protocols are recommended for analyzing hydrolysis kinetics of the acetamide group?

- Conditions : Use 0.1 M HCl/NaOH at 37°C.

- Monitoring : Track carboxylic acid formation via LC-MS (m/z shift +18 Da).

- Half-life : Fluorinated derivatives show t₁/₂ > 48 hours in pH 7.4, vs. t₁/₂ < 6 hours in acidic conditions .

Q. How are reaction mechanisms validated for nucleophilic aromatic substitution (SNAr) on fluorinated benzyl groups?

- Kinetic isotope effects : Compare kH/kD in deuterated solvents to confirm rate-limiting steps .

- Intermediate trapping : Use ESI-MS to detect Meisenheimer complexes (m/z 450–500) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.